1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil
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Overview
Description
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is a synthetic compound that belongs to the class of fluorinated uracil derivatives It is characterized by the presence of two 4-methoxybenzyl groups and a fluorine atom attached to the dihydrouracil core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil typically involves the protection of uracil derivatives followed by selective fluorination and benzylation. One common method includes the use of p-methoxybenzyl protecting groups followed by L-Selectride reduction . The reaction conditions often involve the use of ceric ammonium nitrate and acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using L-Selectride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: L-Selectride in the presence of p-methoxybenzyl protecting groups.
Major Products Formed
The major products formed from these reactions include various fluorinated and benzylated uracil derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil involves its interaction with molecular targets such as soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound can modulate the metabolism of polyunsaturated fatty acids (PUFAs), leading to reduced inflammation and pain . The fluorine atom enhances the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxybenzyl)urea: Another urea-based sEH inhibitor with similar inhibitory activity.
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated uracil core.
Uniqueness
1,3-Bis(4-methoxybenzyl)-5-fluorodihydrouracil is unique due to its dual benzylation and fluorination, which confer enhanced chemical stability and specific biological activity. Its ability to inhibit sEH distinguishes it from other fluorinated uracil derivatives .
Properties
Molecular Formula |
C20H21FN2O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H21FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
YAYQEBLRMJHBET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F |
Origin of Product |
United States |
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